physicochemical properties of Ethyl 2-(3-oxopiperazin-2-yl)acetate
physicochemical properties of Ethyl 2-(3-oxopiperazin-2-yl)acetate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(3-oxopiperazin-2-yl)acetate
Executive Summary
This technical guide provides a comprehensive overview of the core , a heterocyclic compound of interest in pharmaceutical research and chemical synthesis. As a member of the piperazine class of compounds, which form the backbone of numerous therapeutic agents, a thorough understanding of its characteristics is paramount for its application in drug discovery and development.[1] This document, designed for researchers, scientists, and drug development professionals, details the compound's chemical identity, structural features, and key physicochemical parameters. Furthermore, it offers field-proven, step-by-step experimental protocols for its analytical characterization, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility.
Chemical Identity and Structure
Ethyl 2-(3-oxopiperazin-2-yl)acetate is a derivative of piperazine, an organic compound featuring a six-membered ring with two opposing nitrogen atoms.[2] Its structure incorporates an ethyl acetate group and an oxo group on the piperazine ring, contributing to its specific chemical reactivity and physical properties. The precise identification of this compound is critical for quality control and regulatory purposes.
Table 1: Compound Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 33422-35-4 | [3][4] |
| Molecular Formula | C₈H₁₄N₂O₃ | [3][4][5] |
| Molecular Weight | 186.21 g/mol | [3][4][5] |
| Synonym(s) | ethyl (3-oxo-2-piperazinyl)acetate | [3][4] |
| InChI | 1S/C8H14N2O3/c1-2-13-7(11)5-6-8(12)10-4-3-9-6/h6,9H,2-5H2,1H3,(H,10,12) | [3] |
| InChIKey | HNYRNJAZRKCHSC-UHFFFAOYSA-N | [3] |
| Canonical SMILES | O=C(OCC)CC1NCCNC1=O |[4][6] |
Below is a two-dimensional representation of the chemical structure, generated to clarify atomic connectivity and functional group orientation.
Caption: 2D Structure of Ethyl 2-(3-oxopiperazin-2-yl)acetate.
Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to predicting its behavior in both chemical and biological systems. Parameters such as solubility, lipophilicity (logP), and melting point dictate everything from reaction conditions to pharmacokinetic profiles in drug development.
Table 2: Summary of Physicochemical Data
| Property | Value | Significance & Field Insights | Source(s) |
|---|---|---|---|
| Physical Form | Solid | Affects handling, formulation, and dissolution rates. | [3] |
| Melting Point | 110-111 °C | A sharp melting point range is a key indicator of purity. | [3] |
| Boiling Point | 360.6 °C (at 760 mmHg) | Indicates thermal stability and volatility. | [3] |
| logP (Octanol-Water Partition Coefficient) | -0.97 to -1.15 | A negative logP value indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor passive diffusion across biological membranes. | [4][5][6] |
| Topological Polar Surface Area (TPSA) | 67.43 Ų | TPSA is a crucial predictor of drug transport properties. A value < 140 Ų is generally associated with good cell membrane permeability. | [4] |
| Hydrogen Bond Donors | 2 | These sites (the two N-H groups) can engage in hydrogen bonding, influencing solubility and receptor binding. | [4][5] |
| Hydrogen Bond Acceptors | 4 | The carbonyl oxygens and nitrogens act as H-bond acceptors, contributing to aqueous solubility. | [4] |
| Rotatable Bonds | 3 | This number provides insight into the conformational flexibility of the molecule, which can affect its ability to bind to a target. |[4] |
Analytical Characterization: Protocols & Rationale
Accurate and reproducible analytical methods are essential for confirming the identity, purity, and stability of Ethyl 2-(3-oxopiperazin-2-yl)acetate.[1] The following protocols are presented with an emphasis on the underlying scientific principles that ensure their validity.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Direct HPLC-UV analysis of piperazine derivatives can be challenging due to the absence of a strong UV-absorbing chromophore in the core structure.[1][7] To achieve the sensitivity required for purity analysis and trace-level quantification, a pre-column derivatization step is employed. The agent 4-chloro-7-nitrobenzofuran (NBD-Cl) reacts with the secondary amine of the piperazine ring to form a stable, highly UV-active product, enabling sensitive detection.[1][7][8]
Experimental Protocol: HPLC-UV with NBD-Cl Derivatization
-
Standard & Sample Preparation:
-
Prepare a stock solution of Ethyl 2-(3-oxopiperazin-2-yl)acetate standard at 1 mg/mL in acetonitrile.
-
Prepare a stock solution of the sample to be tested at 1 mg/mL in acetonitrile.
-
Prepare a derivatizing agent solution of NBD-Cl at 5 mg/mL in acetonitrile.
-
-
Derivatization Reaction:
-
In separate vials, combine 100 µL of the standard stock solution and 100 µL of the sample stock solution with 200 µL of the NBD-Cl solution.
-
Add 100 µL of a 0.1 M borate buffer solution (pH 8.5) to each vial to facilitate the reaction.
-
Vortex the mixtures and heat at 60 °C for 30 minutes in a water bath or heating block.[1]
-
After cooling to room temperature, dilute the reaction mixtures to 1 mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[1]
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 35 °C.[7]
-
Detection Wavelength: 340 nm (optimal for the NBD derivative).[7]
-
Injection Volume: 10 µL.[7]
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized analyte by comparing the retention time of the sample to the standard.
-
Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (Area Percent method).
-
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
Identity Confirmation by Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides an exact mass measurement, which is a definitive method for confirming molecular identity. Electrospray ionization (ESI) is the preferred technique for a polar molecule like this, as it allows for gentle ionization, typically forming protonated molecular ions [M+H]⁺ in positive mode.
Protocol: Direct Infusion ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).
-
-
Instrumentation:
-
Mass spectrometer equipped with an ESI source.
-
-
Analysis:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 100-300).
-
-
Data Interpretation:
-
The primary confirmation is the detection of the protonated molecular ion [M+H]⁺ at m/z 187.1077.[6]
-
Also look for common adducts, such as the sodium adduct [M+Na]⁺ at m/z 209.0897, which can further validate the result.[6] The presence of these adducts is common and depends on the purity of the solvents and glassware.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic structure of an organic molecule. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
Expected Spectral Features (in CDCl₃ or DMSO-d₆):
-
¹H NMR:
-
Ethyl Group: A triplet signal (~1.2 ppm) corresponding to the -CH₃ group, coupled to the adjacent -CH₂- group. A quartet signal (~4.1 ppm) for the -O-CH₂- group, coupled to the -CH₃ group.
-
Piperazine Ring & Acetate Chain: A series of complex multiplets in the range of ~2.5-3.8 ppm corresponding to the five protons on the piperazine ring and the two protons of the acetate -CH₂- group.
-
Amide/Amine Protons: Two broad singlets corresponding to the N-H protons, with chemical shifts that can vary depending on solvent and concentration.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two signals in the downfield region (~160-175 ppm) for the ester and amide carbonyls.
-
Ethyl Group: Signals at ~60 ppm (-O-CH₂) and ~14 ppm (-CH₃).
-
Piperazine & Acetate Carbons: Multiple signals in the aliphatic region (~35-55 ppm).
-
Melting Point Determination
Expertise & Causality: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp, well-defined melting range is characteristic of a pure substance, while impurities typically depress and broaden this range.
Caption: Standard workflow for melting point determination.
Protocol: Capillary Melting Point Method
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (110 °C). Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The expected range is 110-111 °C.[3]
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Hazard Identification: The compound is classified as harmful and an irritant.[3] GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store at room temperature (RT).[3][4] It is recommended to protect the compound from light to prevent potential degradation.[3][4]
References
-
Ethyl 2-(2-methyl-3-oxo-piperazin-2-yl)acetate. PubChem, National Institutes of Health. [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
-
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Ethyl 2-(3-oxopiperazin-2-yl)acetate (C8H14N2O3). PubChemLite. [Link]
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